molecular formula C9H10N2O4 B1312498 Methyl 4-(methylamino)-3-nitrobenzoate CAS No. 36242-50-9

Methyl 4-(methylamino)-3-nitrobenzoate

Cat. No.: B1312498
CAS No.: 36242-50-9
M. Wt: 210.19 g/mol
InChI Key: RUJMPEWZLDVEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(methylamino)-3-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid and contains both a nitro group and a methylamino group attached to the benzene ring

Scientific Research Applications

Methyl 4-(methylamino)-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “Methyl 4-(methylamino)-3-nitrobenzoate”. This would provide valuable information for potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylamino)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-(methylamino)benzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reduction of methyl 4-(nitro)-3-nitrobenzoate using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reduction step converts the nitro group to a methylamino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the methylamino group is oxidized to form different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of methyl 4-(amino)-3-nitrobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Methyl 4-(methylamino)-3-nitrobenzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 4-(methylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-7-4-3-6(9(12)15-2)5-8(7)11(13)14/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJMPEWZLDVEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428865
Record name methyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36242-50-9
Record name methyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methylamino-3-nitro-benzoic acid methyl ester (822 mg) was prepared by following General Procedure A using methyl 4-chloro-3-nitrobenzoate (1.0 g) and methylamine (2 M in THF, 6.95 mL, 13.9) in DMF (5 mL). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 4-amino-3-nitrobenzoate (7.0 g), sodium hydroxide (5.7 g), potassium carbonate (4.9 g) and tetrabutylammonium bromide (0.22 g) were suspended in toluene (100 ml). The mixture was stirred for 1 hour at 40° C., and then dimethylsulfuric acid (7.7 ml) was added thereto and stirred for 2 hours. The reaction solution was extracted with ethyl acetate, and the extract was washed with water and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give methyl 4-methylamino-3-nitrobenzoate (7.3 g, Y.:97%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
0.22 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(methylamino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(methylamino)-3-nitrobenzoate
Customer
Q & A

Q1: What is the significance of determining the crystal structure of Methyl 4-(methylamino)-3-nitrobenzoate?

A: Determining the crystal structure of a compound provides crucial information about its three-dimensional arrangement of atoms. This information is fundamental for understanding the compound's physical and chemical properties. In the case of this compound, knowing its precise crystal structure, as detailed in the paper [], can be a starting point for further studies exploring its potential applications in various fields, such as drug discovery or materials science.

Q2: What are the key structural features revealed by the crystal structure analysis of this compound?

A: The crystal structure analysis reveals that this compound crystallizes in the monoclinic crystal system with the space group P21/c []. The unit cell dimensions are a = 7.8167(7) Å, b = 8.6045(8) Å, c = 14.321(1) Å, and β = 92.758(1)° []. These parameters define the shape and size of the repeating unit that makes up the crystal lattice. Understanding the spatial arrangement of molecules within the crystal lattice can be valuable for predicting properties like solubility and stability, which are important considerations for potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.